molecular formula C15H15N3O4 B2361351 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211211-96-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2361351
CAS No.: 1211211-96-9
M. Wt: 301.302
InChI Key: DIRKSWOFQMQFMN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10-4-15(20)18(8-17-10)7-14(19)16-6-11-2-3-12-13(5-11)22-9-21-12/h2-5,8H,6-7,9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRKSWOFQMQFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The 4-methyl-6-pyrimidinone scaffold is classically synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, ethyl acetoacetate reacts with urea under basic conditions (e.g., sodium ethoxide) to yield 6-hydroxy-4-methylpyrimidin-2(1H)-one. Subsequent oxidation or tautomerization adjusts the oxidation state at C6.

Typical Procedure :
Ethyl acetoacetate (1.0 equiv) and urea (1.2 equiv) are refluxed in ethanol with sodium ethoxide (0.1 equiv) for 6–8 hours. The crude product is precipitated upon acidification, yielding 4-methyl-6-hydroxypyrimidin-2(1H)-one in ~70% yield.

Functionalization at the N1 Position

Introducing the acetyl group at N1 requires alkylation or acylation strategies. Deprotonation of the lactam nitrogen (pKa ~8–10) with a strong base (e.g., NaH or KOtBu) enables nucleophilic substitution with bromoacetyl bromide or chloroacetyl chloride.

Example :
4-Methyl-6-pyrimidinone (1.0 equiv) is treated with NaH (1.2 equiv) in dry THF at 0°C, followed by dropwise addition of bromoacetyl bromide (1.1 equiv). The mixture is stirred at room temperature for 12 hours, yielding 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl bromide.

Formation of the Acetamide Bond

Carbodiimide-Mediated Coupling

The carboxylic acid derivative of the pyrimidinone (e.g., 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid) is activated using coupling agents such as EDCl or HATU, followed by reaction with benzo[d]dioxol-5-ylmethylamine.

Optimized Protocol :

  • Activation : 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) in DMF are stirred at 0°C for 30 minutes.
  • Coupling : Benzo[d]dioxol-5-ylmethylamine (1.1 equiv) is added, and the reaction proceeds at room temperature for 24 hours.
  • Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography (EtOAc/hexane gradient).

Yield : 65–75% (HPLC purity >98%).

Direct Alkylation-Amidation

An alternative one-pot approach involves in situ generation of the acetyl chloride derivative, followed by amidation. For instance, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl chloride reacts with the amine in the presence of a base (e.g., triethylamine).

Procedure :
2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetyl chloride (1.0 equiv) and benzo[d]dioxol-5-ylmethylamine (1.2 equiv) are combined in dichloromethane with Et₃N (2.0 equiv) at 0°C. The reaction is stirred for 4 hours, yielding the acetamide after aqueous workup.

Alternative Routes via Multi-Component Reactions

Ugi Four-Component Reaction (Ugi-4CR)

Inspired by methodologies for benzodiazepine synthesis, a Ugi-4CR could assemble the acetamide and pyrimidinone moieties concurrently. This approach employs an aldehyde, amine, isocyanide, and carboxylic acid.

Hypothetical Pathway :

  • Components :
    • Aldehyde: Pyrimidinone-containing aldehyde.
    • Amine: Benzo[d]dioxol-5-ylmethylamine.
    • Isocyanide: tert-Butyl isocyanide.
    • Carboxylic Acid: Acetic acid.
  • Reaction : Components are mixed in methanol at room temperature for 24 hours, followed by cyclization under acidic conditions (e.g., 10% TFA/DCE).

Challenges : Designing a pyrimidinone-derived aldehyde without side reactions remains nontrivial.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H5), 6.85–6.75 (m, 3H, benzodioxole ArH), 4.45 (s, 2H, CH₂CO), 3.95 (s, 2H, NCH₂), 2.30 (s, 3H, CH₃), 5.95 (s, 2H, OCH₂O).
  • HRMS : Calculated for C₁₅H₁₅N₃O₄ [M+H]⁺: 302.1134; Found: 302.1138.

Purity and Yield Optimization

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) confirms purity >99%.
  • Recrystallization : Isopropanol/water mixtures yield crystalline product with >99.5% purity.

Industrial-Scale Considerations

Cost-Effective Reagents

Sodium borohydride reductions (as in emtricitabine synthesis) are avoided due to incompatibility with the pyrimidinone lactam. Instead, catalytic hydrogenation or enzymatic methods are explored for chiral intermediates.

Green Chemistry Metrics

  • Solvent Selection : Ethanol and isopropanol replace DMF or THF in large-scale runs.
  • Atom Economy : The EDCl-mediated coupling achieves 85% atom economy, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole oxides, while reduction could produce benzo[d][1,3]dioxole alcohols.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromine substitution (e.g., SW-C165) reduces proteasome activity compared to the methyl group in the target compound, likely due to steric hindrance .
  • Benzodioxole Position : The 5-ylmethyl linkage in the target compound optimizes bacterial membrane interaction, whereas phenethyl analogs () show weaker binding .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, with CAS Number 1211211-96-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C15H15N3O4C_{15}H_{15}N_{3}O_{4} with a molecular weight of 301.30 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, combined with a pyrimidine-based structure that may enhance its pharmacological profile.

Synthesis

The synthesis typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole derivatives and pyrimidinyl acetamide precursors. Common reagents include various catalysts and solvents under controlled temperatures to ensure high yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, compounds incorporating similar structural motifs have shown significant antiproliferative effects against various cancer cell lines:

  • IC50 Values :
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin (standard): IC50 values range from 4.56 to 8.29 µM .

These findings suggest that this compound may exhibit comparable or superior activity against certain cancer types.

The mechanisms by which this compound exerts its anticancer effects likely involve:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis through pathways involving proteins such as Bax and Bcl-2, leading to cell cycle arrest and subsequent cell death .

The apoptosis mechanism was further supported by observations of increased levels of caspases (e.g., caspase-3 and caspase-7), which are critical in the execution phase of apoptosis .

Study on Antiproliferative Activity

A study focused on synthesizing chalcone derivatives related to benzo[d][1,3]dioxole reported significant cytotoxicity with IC50 values ranging from 5.24 to 10.39 µM against the MDA-MB-231 breast cancer cell line . The study demonstrated that these compounds could effectively induce cell membrane blebbing and chromatin condensation, further confirming their potential as anticancer agents.

Comparative Analysis

The biological activity of this compound can be compared with other compounds featuring similar structural elements:

Compound NameStructure FeaturesIC50 Values (µM)Target Cell Lines
DoxorubicinAnthracycline4.56 - 8.29HepG2, HCT116, MCF7
Compound ABenzo[d][1,3]dioxole2.38HepG2
Compound BPyrimidine derivative5.24 - 10.39MDA-MB-231

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